Stereochemical Configuration Defines Molecular Geometry: trans vs. cis Spatial Disposition of Functional Groups
The (1R,2R)-trans configuration yields a fundamentally different spatial arrangement of functional groups compared to the cis-diastereomer, with the amino and hydroxyl groups positioned on opposite faces of the cyclobutane ring [1]. While the target compound has zero rotatable bonds in the cyclobutane core, the trans geometry establishes a dihedral angle between the amino and hydroxyl vectors that is distinct from the cis arrangement [1]. This geometric distinction is absolute and invariant due to the rigid cyclobutane scaffold .
| Evidence Dimension | Functional group spatial disposition |
|---|---|
| Target Compound Data | trans configuration: amino and hydroxyl groups on opposite faces of cyclobutane ring |
| Comparator Or Baseline | cis-2-aminocyclobutan-1-ol (CAS 68235-32-5): amino and hydroxyl groups on same face of cyclobutane ring |
| Quantified Difference | Qualitatively distinct hydrogen-bond donor/acceptor geometry; no overlapping conformational space due to zero rotatable bonds in both scaffolds |
| Conditions | Structural analysis based on SMILES notation: trans N[C@H]1[C@H](O)CC1 vs. cis N[C@H]1[C@@H](O)CC1 |
Why This Matters
This spatial distinction determines molecular recognition, metal chelation geometry, and hydrogen-bonding networks, making trans and cis isomers non-interchangeable in applications requiring defined three-dimensional presentation of functional groups.
- [1] PubChem. (2025). (1R,2R)-2-aminocyclobutan-1-ol. CID 51900405. Computed descriptors: rotatable bond count = 0. View Source
